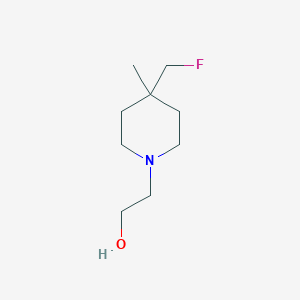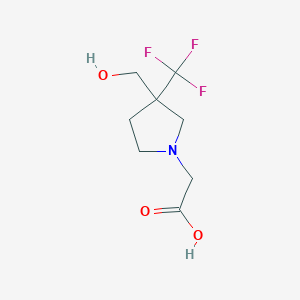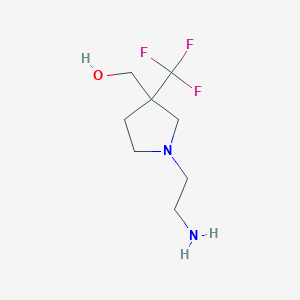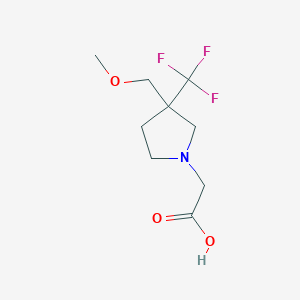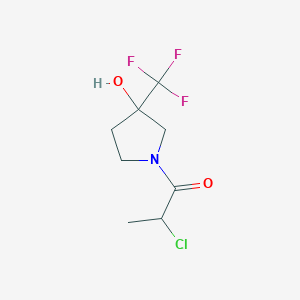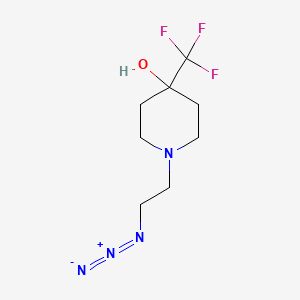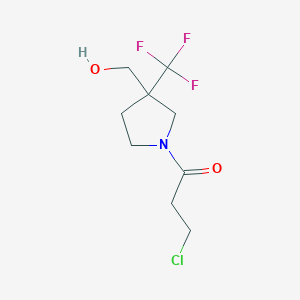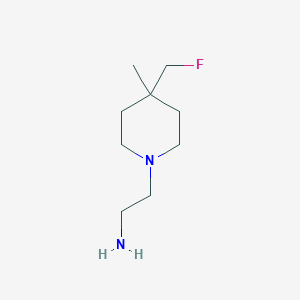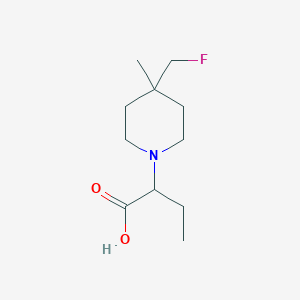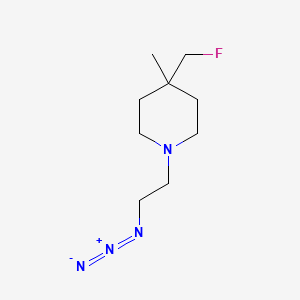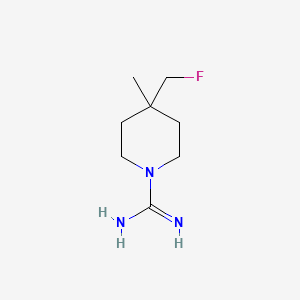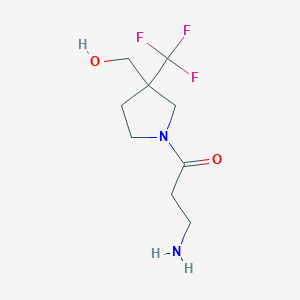
Azetidin-3-yl(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)methanone
Vue d'ensemble
Description
Azetidin-3-yl(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C10H15F3N2O2 and its molecular weight is 252.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research in the area of synthesis and chemical properties has led to the development of various methodologies for creating azetidinone and related compounds. For instance, studies have focused on the enantiospecific synthesis of azetidinone nucleosides as potential antiviral agents, revealing that modifications to the oxetane ring can lead to new classes of nucleoside analogs with specific biological activities (Hosono et al., 1994). Furthermore, the preparation of azetidines and pyrrolidines from N-tert-butylsulfonyl(2-aminoalkyl)oxiranes has been explored, showing that base-induced cyclization can lead to the stereospecific formation of these compounds (Medjahdi et al., 2009).
Biological Screening and Pharmacological Activities
Several studies have evaluated the biological activities of azetidinone derivatives. For instance, organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from azetidinone compounds have shown promising antibacterial activities and potential as drugs (Singh et al., 2016). Another study focused on the synthesis and antimicrobial screening of novel bioactive compounds derived from azetidinone, highlighting their significant antibacterial and antifungal activities (Ayyash & Habeeb, 2019).
Potential Applications in Drug Development
The exploration of azetidinone derivatives for drug development has been a significant focus of research. Studies have revealed the potential of these compounds in the synthesis of highly functionalized azetidines, which could serve as scaffolds for novel complex azetidines with pharmaceutical applications (Martínez & Fleet, 2014). Additionally, azetidinone-based Schiff bases and 2-azetidinones have been synthesized and screened for their antidepressant and nootropic activities, indicating the CNS-active potential of these compounds (Thomas et al., 2016).
Propriétés
IUPAC Name |
azetidin-3-yl-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O2/c11-10(12,13)9(6-16)1-2-15(5-9)8(17)7-3-14-4-7/h7,14,16H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJBKARMUSXJRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CO)C(F)(F)F)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



